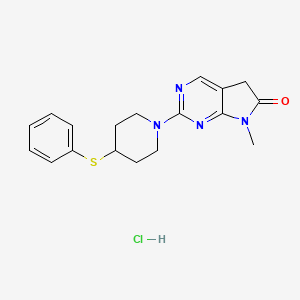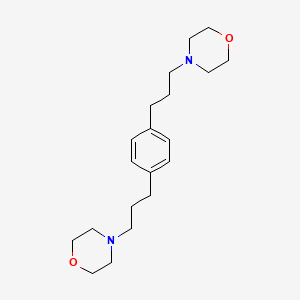
Sodium tetrahydronaphthalenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium tetrahydronaphthalenesulphonate is a chemical compound with the molecular formula C10H11NaO3S. It is a sodium salt of tetrahydronaphthalenesulfonic acid and is known for its diverse applications in various industries. This compound is primarily used as a dispersing agent and has significant roles in chemical synthesis and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of sodium tetrahydronaphthalenesulphonate typically involves the sulfonation of tetrahydronaphthalene. The process includes several steps such as sulfonating, condensing, neutralizing, filter pressing, and spray drying . The sulfonation reaction is carried out using sulfuric acid or oleum under controlled temperature conditions to ensure the formation of the sulfonic acid group.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where tetrahydronaphthalene is treated with sulfuric acid. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt. The product is then purified and dried to obtain the final compound .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium tetrahydronaphthalenesulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it back to tetrahydronaphthalene.
Substitution: It can participate in substitution reactions where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Tetrahydronaphthalene.
Substitution: Various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium tetrahydronaphthalenesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a dispersing agent in chemical reactions and as a precursor for synthesizing other compounds.
Biology: It is employed in biological studies for its ability to interact with biological molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of sodium tetrahydronaphthalenesulphonate involves its interaction with various molecular targets. It acts as a dispersing agent by reducing the surface tension between particles, thereby preventing aggregation. This property is particularly useful in industrial applications where uniform dispersion is required .
Vergleich Mit ähnlichen Verbindungen
Sodium naphthalene: An organic salt used as a reductant in organic synthesis.
Sodium sulfonate derivatives: These compounds share similar sulfonic acid groups and are used in various industrial applications.
Uniqueness: Sodium tetrahydronaphthalenesulphonate is unique due to its tetrahydronaphthalene backbone, which imparts specific chemical properties that are different from other naphthalene derivatives. Its ability to act as a dispersing agent and its stability in various chemical reactions make it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
42553-02-6 |
|---|---|
Molekularformel |
C10H11NaO3S |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
sodium;1,2,3,4-tetrahydronaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H12O3S.Na/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-2,4,6,10H,3,5,7H2,(H,11,12,13);/q;+1/p-1 |
InChI-Schlüssel |
IYNDBHDAIOZDQC-UHFFFAOYSA-M |
Kanonische SMILES |
C1CC(C2=CC=CC=C2C1)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















